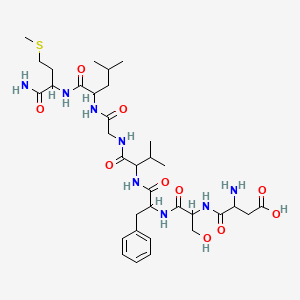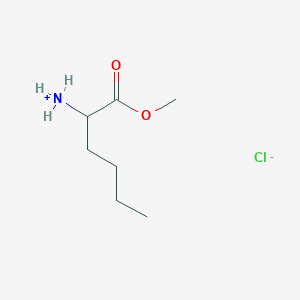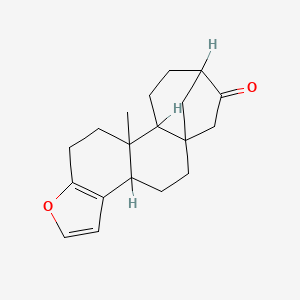
PTA2 (Pinane thromboxane A2)
概要
説明
Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .
準備方法
Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :
Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.
Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.
Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.
Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
化学反応の分析
Pinane thromboxane A2 undergoes several types of chemical reactions, including:
Oxidation: PTA2 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PTA2 into more reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the PTA2 molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pinane thromboxane A2 has several scientific research applications, including:
Chemistry: PTA2 is used as a model compound to study the synthesis and reactivity of carbocyclic analogs of thromboxane A2.
Biology: In biological research, PTA2 is used to investigate the role of thromboxane A2 in platelet aggregation and coronary artery contraction.
作用機序
Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .
類似化合物との比較
Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:
Thromboxane A2: The natural, highly unstable form of thromboxane.
Stable Prostaglandin Endoperoxide Analogs: These compounds mimic the structure and function of thromboxane A2 but are more stable.
Prostacyclin (PGI2): Another prostaglandin with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.
Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-BNAVIEMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B7803992.png)
![[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B7804000.png)


![Methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;chloride](/img/structure/B7804019.png)





![{[5-(6-amino-9H-purin-9-yl)-2-{[({[(3-{[2-({2-[(9E)-hexadec-9-enoylsulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}-3-hydroxy-2,2-dimethylpropoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl)oxy]methyl}-4-hydroxyoxolan-3-yl]oxy}phosphonic acid](/img/structure/B7804070.png)

